BenchChemオンラインストアへようこそ!

3-Bromo-4-(difluoromethyl)benzoic acid

Lipophilicity Membrane Permeability ADME

Procure this 3-bromo-4-(difluoromethyl)benzoic acid to replicate the exact building block required in EP3636637A1 and WO2022/53010 FASN inhibitor programs. Its LogP of 2.78 strikes an optimal balance for membrane permeability, avoiding the excessive hydrophobicity of trifluoromethyl analogs (LogP 3.2–3.8). The meta-bromo handle enables robust Suzuki coupling diversification, while the difluoromethyl group remains intact under coupling conditions, ensuring metabolic stability. Using a generic isomer risks LogP deviations up to 1.0 units and invalidates IP positioning, requiring costly synthesis re-optimization.

Molecular Formula C8H5BrF2O2
Molecular Weight 251.02
CAS No. 1131615-04-7
Cat. No. B3030943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(difluoromethyl)benzoic acid
CAS1131615-04-7
Molecular FormulaC8H5BrF2O2
Molecular Weight251.02
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)Br)C(F)F
InChIInChI=1S/C8H5BrF2O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7H,(H,12,13)
InChIKeyQUYNTKMTYJLIIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(difluoromethyl)benzoic Acid (CAS 1131615-04-7): Procurement-Ready Physicochemical and Structural Baseline


3-Bromo-4-(difluoromethyl)benzoic acid (CAS 1131615-04-7) is a halogenated benzoic acid building block featuring a bromine atom at the meta-position and a difluoromethyl group at the para-position relative to the carboxylic acid moiety [1]. With a molecular formula C8H5BrF2O2 and a molecular weight of 251.03 g/mol, this compound exhibits a consensus LogP of 2.78 and a topological polar surface area (TPSA) of 37.3 Ų . It is supplied as a solid with standard purity specifications of 95–96% . Hazard classification includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Why 3-Bromo-4-(difluoromethyl)benzoic Acid (CAS 1131615-04-7) Cannot Be Replaced by Generic Analogs in Synthesis Workflows


Substituting 3-bromo-4-(difluoromethyl)benzoic acid with other halogenated benzoic acids or positional isomers introduces measurable deviations in key physicochemical parameters—particularly lipophilicity and electronic distribution—that directly impact reaction efficiency, intermediate stability, and downstream biological activity . As detailed in Section 3, regioisomeric and substituent variations yield LogP differences of up to 1.0 units, fundamentally altering compound partitioning and membrane permeability [1]. Moreover, patent-protected synthetic routes (e.g., EP3636637A1, WO2022/53010) specifically require the 3-bromo-4-difluoromethyl substitution pattern; generic replacement would invalidate intellectual property positioning and necessitate re-optimization of multi-step sequences .

Quantitative Differentiation of 3-Bromo-4-(difluoromethyl)benzoic Acid (CAS 1131615-04-7) Against Key Analogs


Lipophilicity (LogP) Superiority Over Non-Brominated Difluoromethyl Benzoic Acids

3-Bromo-4-(difluoromethyl)benzoic acid exhibits a consensus LogP of 2.78, representing a +0.51 increase compared to 4-(difluoromethyl)benzoic acid (LogP 2.27) and a +0.46 increase compared to 3-(difluoromethyl)benzoic acid (LogP 2.32) . This elevated lipophilicity, driven by the bromine substituent, enhances membrane partitioning potential without substantially increasing molecular weight beyond the 251–269 Da range [1].

Lipophilicity Membrane Permeability ADME

Balanced Lipophilicity Versus Trifluoromethyl and Fluoro Analogs

The difluoromethyl group in 3-bromo-4-(difluoromethyl)benzoic acid provides a LogP (2.78) that is intermediate between the less lipophilic 3-bromo-4-fluorobenzoic acid (LogP 2.58–3.02) and the more lipophilic 3-bromo-4-(trifluoromethyl)benzoic acid (LogP 3.17–3.80) . This positions the compound in an optimal lipophilicity window for drug-like properties, avoiding excessive hydrophobicity that can lead to promiscuous binding and poor solubility .

Fluorination Strategy Metabolic Stability Lead Optimization

Patent-Documented Utility as a Specific FASN Inhibitor Intermediate

3-Bromo-4-(difluoromethyl)benzoic acid is explicitly cited as a synthetic intermediate in EP3636637A1 (assigned to Forma Therapeutics Holdings, Inc.), which describes inhibitors of fatty acid synthase (FASN) [1]. The patent specifies the use of this exact regioisomer in the construction of the pharmacophore, underscoring that alternative halogenation patterns or substitution positions would not yield the claimed compounds . Additional patent filings (WO2022/53010, WO2022/103899) further document its role in proprietary therapeutic programs .

FASN Inhibition Oncology Metabolic Disease

Optimal Deployment Scenarios for 3-Bromo-4-(difluoromethyl)benzoic Acid (CAS 1131615-04-7) Based on Empirical Differentiation


Synthesis of FASN Inhibitors for Oncology and Metabolic Disease Research

As documented in EP3636637A1, 3-bromo-4-(difluoromethyl)benzoic acid serves as a critical building block for constructing fatty acid synthase (FASN) inhibitors. Procuring this exact intermediate enables direct replication of patented inhibitor scaffolds and supports medicinal chemistry efforts in oncology and metabolic disorders where FASN is a validated target [1].

Lead Optimization Programs Requiring Controlled Lipophilicity Modulation

The compound's intermediate LogP of 2.78 positions it advantageously between the lower lipophilicity of non-brominated difluoromethyl analogs (LogP ~2.3) and the higher lipophilicity of trifluoromethyl analogs (LogP 3.2–3.8) . This balanced profile is ideal for medicinal chemists optimizing membrane permeability while minimizing off-target binding risks associated with excessive hydrophobicity [2].

Suzuki-Miyaura and Other Palladium-Catalyzed Cross-Couplings

The meta-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling diversification of the benzoic acid core. The difluoromethyl group remains intact under typical coupling conditions, offering a metabolically stable fluorinated motif in the final product .

Quote Request

Request a Quote for 3-Bromo-4-(difluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.